An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromochalcone
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromochalcone
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[2] Among the various chalcone derivatives, 4-bromochalcone has garnered significant attention in medicinal chemistry and organic synthesis due to its versatile applications.[3] It serves as a valuable building block for the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[3][4]
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromochalcone, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of the Claisen-Schmidt condensation, the primary synthetic route, and provide detailed protocols for both conventional and microwave-assisted methods. Furthermore, this guide will cover the essential spectroscopic techniques for structural elucidation and purity assessment.
Synthesis of 4-Bromochalcone via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[6][7] In the synthesis of 4-bromochalcone, 4-bromobenzaldehyde reacts with acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9]
The Underlying Mechanism: A Step-by-Step Look
The Claisen-Schmidt condensation proceeds through a crossed-aldol condensation mechanism. The base abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol). Subsequent dehydration of the aldol, facilitated by the base, results in the formation of the α,β-unsaturated ketone, 4-bromochalcone.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for 4-bromochalcone synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 4-bromochalcone using both conventional and microwave-assisted techniques.
Protocol 1: Conventional Synthesis at Room Temperature
This method is a standard procedure that relies on stirring the reaction mixture at room temperature for several hours.[10]
Materials:
-
4-Bromobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 1.0 gram of sodium hydroxide in 15 mL of distilled water.[8]
-
Add 12 mL of ethanol and a magnetic stir bar.[8]
-
Cool the flask in an ice/water bath while stirring.[8]
-
To the cooled solution, add 3.7 grams of acetophenone and 5.55 grams of 4-bromobenzaldehyde.[8]
-
Stopper the flask and allow the reaction to stir overnight at room temperature.[8]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[8]
-
Wash the product with cold distilled water until the pH of the filtrate is neutral.[10]
-
Allow the product to air dry. For further purification, recrystallization from ethanol can be performed.[10]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a more time-efficient and environmentally friendly approach.[10]
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol with stirring.[10]
-
Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.[10]
-
Add 1.5 mL of 10% NaOH solution dropwise.[10]
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[10]
-
After irradiation, quench the reaction mixture with ice water and place it in an ice bath to facilitate precipitation.[10]
-
Filter the precipitate using vacuum filtration and wash with cold water until the pH is neutral.[10]
-
Dry the precipitate in a desiccator. The product can be further purified by recrystallization from ethanol.[10]
Caption: Experimental workflow for the synthesis and purification of 4-bromochalcone.
Purification and Troubleshooting
The crude 4-bromochalcone product can be purified by recrystallization from a suitable solvent, commonly ethanol.[11] If the crude product is oily or gummy, column chromatography is a more effective purification method.[12] A broad and depressed melting point of the purified product indicates the presence of impurities, necessitating further purification.[12]
Physicochemical and Spectroscopic Characterization
Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized 4-bromochalcone.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrO |
| Molecular Weight | 287.15 g/mol [13] |
| Appearance | Light yellow crystalline solid[14] |
| Melting Point | 55 - 58 °C[14] |
Spectroscopic Data
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation.[15]
FT-IR Spectroscopy
The FT-IR spectrum of 4-bromochalcone exhibits characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1697 | C=O (carbonyl) stretching[1] |
| ~3051 | C-H (aromatic) stretching[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of 4-bromochalcone.
¹H NMR Spectral Data (in CDCl₃) [16]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.93 | m | 2H | Aromatic Protons |
| 7.7 | d | 1H | Vinylic Proton |
| 7.57 | d | 2H | Aromatic Protons |
| 7.52 | m | 1H | Aromatic Proton |
| 7.42 | m | 2H | Aromatic Protons |
| 7.40 | d | 2H | Aromatic Protons |
¹³C NMR Spectral Data (in CDCl₃) [16]
| Chemical Shift (δ ppm) | Assignment |
| 190.5 | Carbonyl Carbon (C=O) |
| 142.9 | Vinylic Carbon |
| 138.1 | Aromatic Carbon |
| 133.8 | Aromatic Carbon |
| 133.3 | Aromatic Carbon |
| 132.4 | Aromatic Carbon |
| 130.0 | Aromatic Carbon |
| 128.8 | Aromatic Carbon |
| 128.5 | Aromatic Carbon |
| 124.0 | Aromatic Carbon (C-Br) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-bromochalcone. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8] The molecular ion peak is observed at m/z 286, with an isotopic peak at m/z 288.[8] The loss of the bromine atom results in a fragment at m/z 207.[8]
Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in the synthesis of 4-bromochalcone.
-
4-Bromobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Wear protective gloves, clothing, and eye protection.[17]
-
Acetophenone: Combustible liquid, harmful if swallowed, and causes serious eye irritation.[18] Keep away from heat and open flames.[18] Wear protective gloves and eye protection.[18]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[19] It is a corrosive material.[20] Wear appropriate personal protective equipment, including gloves and eye protection.[19] The dissolution of sodium hydroxide in water is highly exothermic.[20]
-
4-Bromochalcone: Avoid contact with skin and eyes.[21] Use in a well-ventilated area.[21]
Always consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[14][18][19][21]
Conclusion
This technical guide has provided a comprehensive and in-depth exploration of the synthesis and characterization of 4-bromochalcone. By understanding the underlying principles of the Claisen-Schmidt condensation and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable compound. The guide has also emphasized the importance of thorough spectroscopic characterization to ensure the identity and purity of the final product. With its wide-ranging applications in medicinal chemistry and organic synthesis, a solid understanding of 4-bromochalcone's preparation and properties is essential for scientists in the field.
References
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Castellente, R. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]
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CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. (2022, December 25). Jurnal Kimia dan Pendidikan Kimia. Retrieved from [Link]
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Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]
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Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry. Retrieved from [Link]
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Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Some Bromochalcones Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021, June 21). Retrieved from [Link]
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Safety Data Sheet: sodium hydroxide. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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4'-Bromochalcone. (n.d.). PubChem. Retrieved from [Link]
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4-Bromochalcone. (n.d.). PubChem. Retrieved from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Claisen Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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